Ibdpa

Description

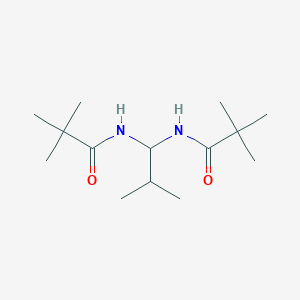

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

139416-20-9 |

|---|---|

Molecular Formula |

C14H28N2O2 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

N-[1-(2,2-dimethylpropanoylamino)-2-methylpropyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C14H28N2O2/c1-9(2)10(15-11(17)13(3,4)5)16-12(18)14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18) |

InChI Key |

WVJLEJNAJZPAHH-UHFFFAOYSA-N |

SMILES |

CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |

Synonyms |

IBDPA N-isobutylidenedipivalamide tBuCO-Val psi(NH-CO)NH(t)Bu |

Origin of Product |

United States |

Foundational & Exploratory

understanding the pathogenesis of inflammatory bowel disease

An In-depth Technical Guide to the Pathogenesis of Inflammatory Bowel Disease

Introduction

Inflammatory Bowel Disease (IBD), a term encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), represents a group of chronic, relapsing inflammatory disorders of the gastrointestinal tract.[1][2][3] While CD can affect any part of the gastrointestinal tract with transmural inflammation, UC is typically confined to the colon and involves mucosal inflammation.[1] The global incidence of IBD is rising, particularly in newly industrialized nations, highlighting its emergence as a significant global disease.[1][4] The etiology of IBD is not fully understood but is considered multifactorial, arising from a complex interplay between genetic susceptibility, environmental triggers, the gut microbiome, and a dysregulated immune response.[1][3][5][6][7] This guide provides a detailed examination of these core pathogenic mechanisms, targeted at researchers, scientists, and professionals in drug development.

Genetic Predisposition

A significant genetic component in IBD susceptibility is well-established through family and twin studies.[5][8] For instance, approximately 15% of individuals with Crohn's Disease have an affected family member.[5] Genome-Wide Association Studies (GWAS) have been instrumental in identifying specific genetic loci associated with IBD. These studies have successfully identified over 240 IBD-associated loci, though these explain only a fraction of the total disease variance (13.6% for CD and 7.5% for UC), suggesting a complex genetic architecture and the influence of other factors.[9] More recent, larger meta-analyses have identified hundreds of novel loci, further implicating genes involved in immune function and host-microbe interactions.[10][11]

Key genes identified through these studies are involved in critical pathways such as innate immunity, autophagy, and adaptive immunity. Polymorphisms in genes like NOD2, ATG16L1, and IL23R are strongly linked to IBD pathogenesis, particularly CD.[12]

| Gene Locus | Associated Disease | Function | Noteworthy Findings |

| NOD2 (CARD15) | Crohn's Disease (CD) | Intracellular bacterial sensor (pattern recognition receptor) involved in innate immunity.[12][13] | The first susceptibility gene identified for CD. Polymorphisms are associated with altered recognition of bacterial muramyl dipeptide. |

| IL23R | CD, Ulcerative Colitis (UC) | Receptor for the pro-inflammatory cytokine IL-23, crucial for the maintenance and expansion of Th17 cells.[12][13] | A protective variant (R381Q) results in a loss-of-function, reducing STAT3 signaling and Th17 responses.[14] |

| ATG16L1 | CD | Essential for autophagy, a cellular process for degrading and recycling cellular components and clearing intracellular pathogens.[9][12] | Variants are associated with impaired bacterial handling by Paneth cells. |

| TNFSF15 (TL1A) | CD, UC | Encodes a member of the TNF superfamily, implicated in regulating inflammatory responses.[13] | Associated with increased production of pro-inflammatory cytokines. |

| CARD9 | CD, UC | A signaling adapter protein that modulates the composition and function of the gut microbiota.[4] | Promotes the production of protective tryptophan-derived metabolites.[4] |

The Role of the Gut Microbiome

The human gut harbors a complex ecosystem of bacteria, viruses, and fungi, collectively known as the gut microbiota.[2] In healthy individuals, this community exists in a homeostatic balance. A central feature in IBD pathogenesis is "dysbiosis," an alteration in the composition and function of the gut microbiota.[1][2][12] This is characterized by a reduction in microbial diversity and a shift in the balance between beneficial and potentially pathogenic microorganisms.[1][15] It remains unclear whether dysbiosis is a cause or a consequence of the intestinal inflammation seen in IBD.[16]

| Microbial Change | Associated Disease | Description of Change | Functional Implication |

| Reduced Diversity | CD, UC | Overall decrease in the number and richness of microbial species.[15] | Associated with a 25% reduction in microbial genes and depleted functional pathways.[12] |

| Decreased Firmicutes | CD, UC | Reduction in beneficial, short-chain fatty acid (SCFA)-producing bacteria.[4][15] | Loss of key butyrate producers like Faecalibacterium prausnitzii, which has anti-inflammatory properties.[4] |

| Increased Proteobacteria | CD, UC | Expansion of pro-inflammatory bacteria.[12][15] | Includes pathogenic variants like adherent-invasive Escherichia coli (AIEC), which are more prevalent in ileal CD.[4][12] |

| Altered Fungal Microbiome | CD, UC | Changes in the diversity and composition of fungi (the "mycobiome").[15] | Increased prevalence of Blastocystis has been noted in active IBD.[15] |

Environmental Triggers

While genetic predisposition is crucial, environmental factors are believed to trigger or exacerbate the disease in susceptible individuals.[7][8][17] The rising incidence of IBD in Westernized and developing countries points towards the influence of modern lifestyle, diet, and environmental exposures.[1][3] These factors likely exert their influence by modulating the gut microbiome and the host immune response.[8][17]

Key environmental factors implicated in IBD include:

-

Diet: A "Western" diet, high in fats and sugars, has been linked to IBD development.[3] Conversely, dietary fibers that promote the growth of beneficial SCFA-producing bacteria may be protective.

-

Smoking: Smoking is a significant risk factor for Crohn's disease, with studies showing a strong interaction with NOD2 gene variants.[18]

-

Antibiotics: Antibiotic use, especially during infancy, can significantly alter the gut microbiome and is associated with an increased risk of IBD.[7][19]

-

Pollution: Exposure to environmental pollutants, such as air and water pollution, may modulate IBD risk through epigenetic and microbiota-mediated mechanisms.[7][19]

Immune System Dysregulation

The central event in IBD pathogenesis is a dysregulated and overly aggressive immune response to the resident gut microbiota in genetically susceptible individuals.[20][21][22] This loss of immune tolerance involves both the innate and adaptive immune systems, leading to chronic inflammation and tissue damage.[6]

Innate Immunity

The innate immune system forms the first line of defense. In IBD, several aspects are compromised:

-

Epithelial Barrier Dysfunction: The intestinal epithelium is a critical barrier. In IBD, this barrier is weakened, leading to increased permeability and the translocation of microbial products into the lamina propria, triggering inflammation.[23]

-

Defective Microbial Sensing: Genetic defects in pattern recognition receptors like NOD2 impair the ability of innate immune cells to properly recognize and clear bacteria.

-

Aberrant Cell Recruitment: The unregulated production of pro-inflammatory cytokines leads to the sustained activation of microvascular endothelium and the massive recruitment of leukocytes (like neutrophils and macrophages) into the intestinal tissue, causing injury.[21]

Adaptive Immunity

The adaptive immune response, particularly T-cell mediated immunity, is a primary driver of chronic inflammation in IBD.

-

T-Helper Cell Imbalance: IBD is characterized by an imbalance in T-helper (Th) cell subsets.

-

Regulatory T-Cells (Tregs): There is often a reduction or functional impairment of Tregs, which are crucial for suppressing excessive immune responses and maintaining tolerance.[20]

| Immune Cell Type | Change in IBD (Ileum/Colon) | Primary Role in Pathogenesis |

| CD4+ T Cells | ||

| Memory Activated CD4+ T Cells | Increased in CD and UC.[25] | Drive inflammatory responses through cytokine production. |

| Naive CD4+ T Cells | Decreased in CD and UC.[25] | Reflects differentiation into effector T-cell lineages. |

| Regulatory T Cells (Tregs) | Decreased in UC.[25] | Loss of immune suppression, leading to unchecked inflammation.[20] |

| Innate Immune Cells | ||

| Neutrophils | Increased in CD and UC.[25] | Recruited to the site of inflammation, contribute to tissue damage. |

| Macrophages (M0) | Increased in UC.[25] | Major source of pro-inflammatory cytokines like TNF-α and IL-23. |

| Activated Mast Cells | Increased in CD.[25] | Release inflammatory mediators. |

Key Signaling Pathways

The dysregulated immune response in IBD is orchestrated by specific cytokine signaling pathways. These pathways have become primary targets for biologic therapies.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a master pro-inflammatory cytokine that plays a central role in IBD.[13][16] It is produced primarily by activated macrophages and T-cells.[23] Increased TNF-α expression leads to mucosal barrier defects, apoptosis of epithelial cells, and the production of other inflammatory mediators, perpetuating the inflammatory cascade.[23] Anti-TNF-α monoclonal antibodies (e.g., infliximab, adalimumab) are effective therapies that work by neutralizing this cytokine.[16][23]

IL-23 / IL-17 Signaling Pathway

The IL-23/IL-17 axis is another critical pathway, particularly in Crohn's Disease.[26] IL-23, produced by dendritic cells and macrophages, is essential for the survival and expansion of Th17 cells.[13][23] These Th17 cells then produce IL-17 and other cytokines (e.g., IL-22), which drive inflammation, recruit neutrophils, and can disrupt epithelial barrier function.[26] The genetic association of the IL23R gene with IBD solidified the importance of this pathway.[13][14] Therapies targeting the p40 subunit common to IL-12 and IL-23 (ustekinumab) or the p19 subunit specific to IL-23 (mirikizumab) have proven effective in treating IBD.[13][16]

Key Experimental Methodologies

Understanding the complex pathogenesis of IBD relies on sophisticated experimental techniques. The following sections detail the workflows for three cornerstone methodologies used in IBD research.

Genome-Wide Association Study (GWAS) Protocol

GWAS is a hypothesis-free method used to identify genetic variants associated with a disease by scanning the genomes of many individuals.[9]

Methodology:

-

Cohort Assembly: Large cohorts of IBD patients (cases) and healthy individuals (controls) are assembled. For robust results, sample sizes often range in the tens of thousands.[27]

-

Genotyping: DNA from each participant is analyzed using high-density single nucleotide polymorphism (SNP) genotyping arrays (e.g., Illumina HumanHap series).[28] These arrays assay hundreds of thousands to millions of common SNPs across the genome.

-

Quality Control (QC): Rigorous QC is performed to remove low-quality samples and SNPs. This includes checks for call rates, minor allele frequency, and Hardy-Weinberg equilibrium. Population stratification is addressed using methods like principal component analysis to control for ancestry differences.[28]

-

Imputation: Genotypes for millions of additional, un-genotyped SNPs are statistically inferred using a reference panel with whole-genome sequence data (e.g., TOPMed).[10][27]

-

Association Testing: Each SNP is tested for association with IBD status, typically using logistic regression, controlling for covariates like ancestry. A stringent genome-wide significance threshold (e.g., p < 5x10⁻⁸) is used to account for multiple testing.

-

Meta-Analysis & Replication: Results from multiple GWAS cohorts are combined in a meta-analysis to increase statistical power and identify more loci.[11] Top findings are often validated in independent replication cohorts.

-

Functional Annotation: Significant loci, most of which are in non-coding regions, are analyzed to identify the likely causal genes and mechanisms, often by integrating with expression quantitative trait loci (eQTL) data.[9][11]

16S rRNA Gene Sequencing Protocol for Microbiome Analysis

This targeted sequencing method is used to profile the taxonomic composition of bacterial communities in samples like feces.[29][30]

Methodology:

-

Sample Collection & Storage: Fecal samples are collected from subjects and immediately frozen (e.g., at -80°C) to preserve the microbial community structure.[31]

-

DNA Extraction: Total microbial DNA is isolated from the fecal samples using specialized kits (e.g., QIAamp DNA Stool Mini Kit) that often include a bead-beating step to lyse bacterial cells effectively.[32]

-

PCR Amplification: A specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) is amplified via PCR.[29][32] The primers used include adapter sequences necessary for high-throughput sequencing.

-

Library Preparation: The PCR amplicons are purified, quantified, and pooled to create a sequencing library.[32]

-

High-Throughput Sequencing: The library is sequenced on a platform like the Illumina MiSeq, generating millions of short reads (e.g., 2x300 bp paired-end reads).[31][32]

-

Bioinformatic Analysis:

-

QC and Merging: Raw sequencing reads are filtered for quality, and paired-end reads are merged.[32]

-

OTU Clustering/ASV Inference: Sequences are clustered into Operational Taxonomic Units (OTUs) based on similarity (e.g., 97% identity) or resolved into Amplicon Sequence Variants (ASVs) using algorithms like DADA2.[29]

-

Taxonomic Assignment: Representative sequences are assigned to a taxonomic lineage (Phylum to Species) by comparing them against a reference database (e.g., Greengenes, SILVA).[32]

-

Diversity Analysis: Downstream analyses include calculating alpha-diversity (within-sample richness/evenness) and beta-diversity (between-sample compositional differences) to compare IBD and control groups.[31]

-

Immune Cell Profiling by Flow/Mass Cytometry

Flow cytometry and its high-dimensional counterpart, mass cytometry (CyTOF), are powerful techniques for identifying, quantifying, and characterizing immune cell populations from blood or tissue.[33][34]

Methodology:

-

Single-Cell Suspension Preparation:

-

Blood: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Tissue: Intestinal biopsies are subjected to enzymatic digestion and mechanical dissociation to liberate lamina propria lymphocytes and other immune cells into a single-cell suspension.[35] Cell viability is a critical parameter.[35]

-

-

Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled (flow cytometry) or metal-isotope-tagged (CyTOF) monoclonal antibodies.[33] Each antibody specifically binds to a cell surface or intracellular protein (e.g., CD3, CD4, CD8, FoxP3), allowing for the identification of distinct cell lineages and activation states.

-

Data Acquisition:

-

Flow Cytometry: Cells are passed single-file through a laser, and the emitted fluorescence from each cell is detected by multiple sensors.

-

Mass Cytometry (CyTOF): Cells are nebulized, ionized, and the abundance of each metal tag per cell is measured by a time-of-flight mass spectrometer, allowing for the simultaneous measurement of over 40 parameters with minimal signal overlap.[33]

-

-

Data Analysis:

-

Gating: Data is analyzed by creating a series of plots to sequentially "gate" or isolate specific cell populations based on their marker expression (e.g., gating on CD3+ cells, then separating into CD4+ and CD8+ subsets).

-

High-Dimensional Analysis: For complex CyTOF data, dimensionality reduction algorithms (e.g., t-SNE, UMAP) and clustering algorithms are used to identify and visualize cell populations in an unbiased manner.[33]

-

Quantification: The frequency and absolute number of different immune cell subsets are compared between IBD patients and healthy controls.[25][36]

-

References

- 1. Frontiers | From pathogenic mechanisms to therapeutic perspectives: a review of gut microbiota and intestinal mucosal immunity in inflammatory bowel disease [frontiersin.org]

- 2. Gut microbiota in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Gut microbiome in IBD: past, present and the future | Gut [gut.bmj.com]

- 5. Frontiers | Inflammatory Bowel Disease: Genetics, Epigenetics, and Pathogenesis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Insights into the Pathogenesis of Inflammatory Bowel Diseases | MDPI [mdpi.com]

- 8. The Genetics of Inflammatory Bowel Disease: Unraveling the Complex Genetic Landscape [genomicgenetics.org]

- 9. Genetics of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Role of the gut microbiota in inflammatory bowel disease pathogenesis: What have we learnt in the past 10 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Update on biologic pathways in inflammatory bowel disease and their therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gut Microbiome in Inflammatory Bowel Disease: Role in Pathogenesis, Dietary Modulation, and Colitis-Associated Colon Cancer [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Genes and Environment: How Will Our Concepts on the Pathophysiology of IBD Develop in the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Novel Insights into the Pathogenesis of Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dysregulation of mucosal immune response in pathogenesis of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. researchgate.net [researchgate.net]

- 23. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immune dysfunction in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Immune Cell Landscaping Reveals Distinct Immune Signatures of Inflammatory Bowel Disease [frontiersin.org]

- 26. Frontiers | Role of the IL23/IL17 Pathway in Crohn’s Disease [frontiersin.org]

- 27. Genome-wide association study implicates immune activation of multiple integrin genes in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. illumina.com [illumina.com]

- 29. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 31. researchgate.net [researchgate.net]

- 32. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]

- 33. academic.oup.com [academic.oup.com]

- 34. Frontiers | Mass cytometry and single-cell RNA sequencing reveal immune cell characteristics of active and inactive phases of Crohn’s disease [frontiersin.org]

- 35. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Deep Analysis of the Peripheral Immune System in IBD Reveals New Insight in Disease Subtyping and Response to Monotherapy or Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiota's Crucial Role in the Onset and Progression of Inflammatory Bowel Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a complex, chronic inflammatory condition of the gastrointestinal tract with a multifactorial etiology. A growing body of evidence implicates the gut microbiota as a pivotal factor in the initiation and perpetuation of IBD. This technical guide provides a comprehensive overview of the intricate interplay between the gut microbiome and the host in the context of IBD. We delve into the characteristic dysbiosis observed in IBD patients, highlighting key microbial signatures and their functional consequences. Furthermore, we explore the mechanistic insights provided by microbial metabolites and their impact on host immune signaling pathways. This guide also offers detailed experimental protocols for key research methodologies and visualizes complex biological processes to facilitate a deeper understanding of this dynamic field.

Gut Microbiota Dysbiosis in IBD

A hallmark of IBD is a significant alteration in the composition and function of the gut microbiota, a state known as dysbiosis. This is generally characterized by a reduction in microbial diversity, a depletion of beneficial commensal bacteria, and an expansion of potentially pro-inflammatory pathobionts.[1][2]

Bacterial Signatures

Quantitative analyses have consistently revealed distinct bacterial signatures in IBD patients compared to healthy individuals. A prominent feature is the depletion of members from the Firmicutes phylum, particularly butyrate-producing bacteria such as Faecalibacterium prausnitzii, and a corresponding increase in Proteobacteria, including various species of Escherichia coli.[2][3][4][5][6][7]

| Bacterial Taxon | Change in IBD (CD & UC) | Fold Change/Abundance Comparison | References |

| Phylum/Family Level | |||

| Firmicutes | Decreased | Lower abundance in IBD patients compared to healthy controls. | [3][8] |

| Bacteroidetes | Decreased | Lower abundance in IBD patients compared to healthy controls. | [8] |

| Proteobacteria | Increased | Higher abundance in IBD patients (32%) compared to healthy controls (15%). | [8] |

| Actinobacteria | Decreased | Lower abundance in IBD patients (0.6%) compared to healthy controls (2.9%). | [8] |

| Genus/Species Level | |||

| Faecalibacterium prausnitzii | Decreased | Significantly lower levels in CD, UC, and colorectal cancer patients compared to healthy subjects. | [3][5][6][7] |

| Escherichia coli | Increased | Significantly higher abundance in IBD patients, particularly in Crohn's disease. | [4][8] |

| Bacteroides fragilis | Increased | Significantly more abundant in IBD patients compared to controls. | [3] |

| Lactobacillus spp. | Decreased | Significantly less abundant in IBD patients. | [3] |

| Bifidobacterium spp. | Decreased | Generally lower abundance in IBD patients. | [8] |

Fungal and Viral Components

The dysbiosis in IBD extends beyond bacteria to include the fungal (mycobiome) and viral (virome) components of the gut ecosystem. An altered fungus-bacterium relationship has been observed, with an increase in the Basidiomycota to Ascomycota ratio and a higher abundance of Candida species in IBD patients. The gut virome, particularly bacteriophages, is also altered in IBD, with an expansion of Caudovirales phages, which may contribute to the observed bacterial dysbiosis.

Functional Consequences of Dysbiosis: The Role of Microbial Metabolites

The functional output of the gut microbiota, particularly the production of various metabolites, is significantly altered in IBD, contributing to the disease's pathophysiology.

Short-Chain Fatty Acids (SCFAs)

SCFAs, primarily acetate, propionate, and butyrate, are produced by bacterial fermentation of dietary fiber and are crucial for maintaining gut homeostasis. In IBD, there is a marked reduction in fecal SCFA concentrations, which compromises the integrity of the intestinal epithelial barrier and dysregulates immune responses.[9][10][11][12][13]

| Short-Chain Fatty Acid | Change in IBD (Fecal) | Concentration (μmol/g wet feces) - IBD vs. Healthy | References |

| Acetate | Decreased | IBD: ~162.0 vs. Healthy: ~209.7 | [9] |

| Propionate | Decreased | IBD: ~65.6 vs. Healthy: ~93.3 | [9] |

| Butyrate | Decreased | IBD: ~86.9 vs. Healthy: ~176.0 | [9] |

Bile Acids

The gut microbiota plays a critical role in bile acid metabolism, converting primary bile acids synthesized in the liver to secondary bile acids. In IBD, dysbiosis leads to impaired secondary bile acid production, with a decrease in deoxycholic acid (DCA) and lithocholic acid (LCA) and an accumulation of primary bile acids. This shift in the bile acid pool can exacerbate intestinal inflammation.[1][14][15][16][17]

| Bile Acid | Change in IBD (Serum) | Concentration Comparison | References |

| Total Bile Acids | Decreased in CD | Lower in Crohn's disease patients not treated with anti-TNF alpha. | [15][16] |

| Primary Bile Acids (CA, CDCA) | Increased (relative) | Generally increased ratio of primary to secondary bile acids. | [1][17] |

| Secondary Bile Acids (DCA, LCA) | Decreased | Significantly decreased levels of DCA and LCA in both UC and CD. | [1] |

| Glycodeoxycholic acid (GDCA) | Decreased | Significantly decreased in Crohn's disease. | [1] |

| Taurodeoxycholic acid (TDCA) | Decreased | Significantly decreased in Crohn's disease. | [1] |

Tryptophan Metabolites

Microbial metabolism of the essential amino acid tryptophan produces a variety of bioactive molecules, including indole and its derivatives. These metabolites are ligands for the aryl hydrocarbon receptor (AhR), a key regulator of mucosal immunity. Altered tryptophan metabolism in IBD can lead to dysregulated AhR signaling and contribute to intestinal inflammation.

Host-Microbe Interactions and Signaling Pathways

The gut microbiota and its metabolites profoundly influence host physiology, particularly the immune system, through various signaling pathways. Dysregulation of these pathways is a central element in IBD pathogenesis.

SCFA-G-Protein Coupled Receptor (GPCR) Signaling

SCFAs exert many of their beneficial effects by activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, expressed on intestinal epithelial and immune cells.[14][18][19][20][21] This signaling cascade is crucial for maintaining intestinal barrier function and modulating inflammatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. gut.bmj.com [gut.bmj.com]

- 3. mdpi.com [mdpi.com]

- 4. Differences in Gut Microbiota in Patients With vs Without Inflammatory Bowel Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Alterations in the Abundance and Co-occurrence of Akkermansia muciniphila and Faecalibacterium prausnitzii in the Colonic Mucosa of Inflammatory Bowel Disease Subjects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Systematic Review and Meta-Analysis of Randomized Controlled Trials of Fecal Microbiota Transplantation for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Changes in the Abundance of Faecalibacterium prausnitzii Phylogroups I and II in the Intestinal Mucosa of Inflammatory Bowel Disease and Patients with Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Short-chain fatty acids activate G ... | Article | H1 Connect [archive.connect.h1.co]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Gut Microbiota and Metabolic Specificity in Ulcerative Colitis and Crohn's Disease [frontiersin.org]

- 17. Microbial Modulation in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 20. Use of Short-Chain Fatty Acids for the Recovery of the Intestinal Epithelial Barrier Affected by Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

genetic predisposition and susceptibility genes in IBD

An In-depth Technical Guide to Genetic Predisposition and Susceptibility Genes in Inflammatory Bowel Disease

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a set of chronic, relapsing inflammatory disorders of the gastrointestinal tract. The pathogenesis of IBD is multifactorial, arising from a complex interplay between genetic predisposition, environmental triggers, the gut microbiota, and host immune responses[1][2]. Genetic factors play a crucial role, with genome-wide association studies (GWAS) having identified over 250 susceptibility loci associated with IBD[3]. These genetic discoveries have been instrumental in elucidating fundamental biological pathways, including innate immunity, autophagy, and the IL-23/Th17 axis, which are central to IBD pathogenesis[3][4].

This guide provides a detailed overview of the core genetic components and signaling pathways implicated in IBD. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data, experimental methodologies, and visual representations of key molecular interactions.

Key Susceptibility Genes and Loci

Genetic association studies have successfully identified numerous risk loci for IBD, revealing critical aspects of its molecular biology[5]. While hundreds of loci have been implicated, a few genes with well-characterized variants have consistently emerged as major contributors to IBD risk, particularly for Crohn's Disease.

NOD2 (Nucleotide-Binding Oligomerization Domain Containing 2)

The NOD2 gene (also known as CARD15) was the first susceptibility gene identified for Crohn's Disease and remains the locus with the strongest genetic association[2][6]. NOD2 is an intracellular pattern recognition receptor (PRR) expressed in various immune cells, including monocytes and macrophages, as well as intestinal epithelial cells like Paneth cells[2][7]. It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, initiating an innate immune response[6][8].

Three main loss-of-function mutations (R702W, G908R, and 1007fs) are strongly associated with ileal CD[7]. These mutations impair the ability of NOD2 to sense bacterial MDP, leading to a defective downstream immune response. This impairment results in reduced activation of the NF-κB pathway and diminished secretion of antimicrobial peptides, such as defensins, by Paneth cells[8][9]. The consequence is an inability to effectively clear intestinal bacteria, which is thought to drive chronic inflammation[10]. Individuals heterozygous for a NOD2 mutation have a 2-4 fold increased risk of developing CD, while homozygotes face a 20-40 fold increased risk[9].

Autophagy-Related Genes: ATG16L1 and IRGM

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and intracellular pathogens (a process termed xenophagy)[11][12]. GWAS identified variants in several autophagy-related genes, most notably ATG16L1 and IRGM, as significant risk factors for Crohn's Disease[11][13].

-

ATG16L1 (Autophagy Related 16 Like 1): The most studied variant is a missense single nucleotide polymorphism (SNP), rs2241880, which results in a threonine-to-alanine substitution at amino acid position 300 (T300A)[14][15]. This variant is associated with an increased risk of CD[14]. The ATG16L1 protein is a crucial component of the complex that forms the autophagosome[9]. The T300A variant renders the ATG16L1 protein more susceptible to cleavage by caspases during cellular stress, impairing the autophagic response[16]. This defect leads to inefficient clearance of intracellular bacteria, abnormal Paneth cell granule secretion, and altered cytokine responses, all contributing to intestinal inflammation[15][16][17].

-

IRGM (Immunity Related GTPase M): Variants in IRGM are also linked to CD and are believed to disrupt the autophagy process, specifically the elimination of intracellular bacteria[13][17]. The precise mechanism involves IRGM's role in inducing autophagy at the site of bacterial entry.

The convergence of genetic risk on the autophagy pathway highlights the critical role of proper intracellular bacterial handling in maintaining intestinal homeostasis[17].

IL23R (Interleukin 23 Receptor)

The IL-23/Th17 pathway is a central axis in the pathogenesis of many autoimmune diseases, including IBD[18][19]. GWAS identified a highly significant association between variants in the IL23R gene and susceptibility to both Crohn's Disease and Ulcerative Colitis[20].

IL-23 is a pro-inflammatory cytokine that promotes the differentiation and maintenance of T helper 17 (Th17) cells, which are major producers of inflammatory mediators in the gut[18][19]. The IL23R gene encodes a subunit of the receptor for IL-23[20]. A key finding was the identification of a rare coding variant, rs11209026 (p.Arg381Gln), that confers strong protection against IBD[18][20]. This and other protective variants (e.g., G149R, V362I) are loss-of-function mutations that result in reduced IL-23 signaling[18][19][21]. The impaired signaling is due to decreased cell surface receptor expression, caused by reduced protein stability or defective intracellular trafficking[19][21]. This dampens the downstream activation of STAT3 and the subsequent pro-inflammatory cascade, underscoring the IL-23 pathway as a prime therapeutic target in IBD[18][19].

Core Signaling Pathways in IBD Pathogenesis

The susceptibility genes identified in IBD converge on several key signaling pathways that regulate inflammation, microbial defense, and intestinal homeostasis.

NOD2-Mediated NF-κB and Autophagy Activation

Upon recognition of bacterial MDP, NOD2 recruits the kinase RIPK2, initiating a signaling cascade that activates the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and antimicrobial peptides. Furthermore, NOD2 signaling is directly linked to the induction of autophagy, as NOD2 can recruit ATG16L1 to the plasma membrane at the site of bacterial entry, triggering xenophagy to eliminate the invading pathogen[6][11]. Mutations in NOD2 disrupt both of these critical defense functions.

The Autophagy (Xenophagy) Pathway

In the context of IBD, autophagy is a critical innate immune defense mechanism for capturing and eliminating intracellular bacteria that have breached the epithelial barrier. This process, known as xenophagy, involves the formation of a double-membraned vesicle, the autophagosome, around the pathogen, which then fuses with a lysosome for degradation. The ATG16L1/ATG5-ATG12 complex is essential for this process. As mentioned, NOD2 can initiate this pathway, and IRGM is also involved in targeting bacteria for autophagic clearance. Risk variants in ATG16L1 and NOD2 lead to defective xenophagy, allowing bacteria to survive and replicate within host cells, perpetuating inflammation[11][12][17].

The IL-23/Th17 Signaling Pathway

The IL-23/Th17 axis is a cornerstone of IBD-related inflammation. Antigen-presenting cells, such as macrophages and dendritic cells, produce IL-23 in response to microbial stimuli[22]. IL-23 binds to its receptor (IL-12Rβ1/IL23R) on T cells and innate lymphoid cells (ILCs)[18]. This binding activates the Janus kinase (JAK) family members, JAK2 and TYK2, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3[18][21]. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes that drive the differentiation and expansion of Th17 cells. These cells, in turn, secrete pro-inflammatory cytokines like IL-17 and IL-22, which mediate tissue damage in the gut[18][22]. Protective IL23R variants disrupt this cascade by reducing receptor function.

The Role of Epigenetics

While genetic predisposition is a key determinant, it only explains a fraction of the disease variance[1]. Epigenetics, which refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, provides a mechanism for gene-environment interactions in IBD[23][24]. Key epigenetic mechanisms include DNA methylation, histone modification, and regulation by non-coding RNAs[1][23].

-

DNA Methylation: Altered DNA methylation patterns have been observed in the intestinal mucosa of IBD patients and can affect the expression of inflammation-related genes[1][25].

-

Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) have emerged as critical regulators of gene expression in immune cells and intestinal epithelium[26][27]. Dysregulation of specific ncRNAs, such as IFNG-AS1 (a lncRNA), has been linked to the inflammatory signaling cascade in IBD[2][26]. These molecules can act as biomarkers and represent potential new therapeutic targets[28][29].

Experimental Protocols: Identifying Susceptibility Genes

The identification of IBD susceptibility loci has been driven primarily by genome-wide association studies (GWAS), followed by fine-mapping and functional validation.

Genome-Wide Association Studies (GWAS)

GWAS is a hypothesis-free approach used to identify associations between common genetic variants (SNPs) and a specific trait or disease.

Methodology:

-

Cohort Selection: Large cohorts of IBD patients (cases) and healthy individuals (controls) are recruited, often numbering in the tens of thousands to increase statistical power[5].

-

Genotyping: DNA from each participant is analyzed using high-density SNP microarrays (chips), which can genotype hundreds of thousands to millions of SNPs across the entire genome simultaneously[30].

-

Quality Control: Rigorous quality control is performed to remove low-quality samples and SNPs. Population stratification is corrected to avoid false-positive associations due to ancestry differences.

-

Statistical Analysis: For each SNP, a statistical test (e.g., chi-squared test) is performed to determine if its allele frequencies differ significantly between the case and control groups.

-

Results Visualization: The results are typically displayed on a Manhattan plot, which plots the -log10 of the p-value for each SNP across the chromosomes. A genome-wide significance threshold, typically p < 5 x 10⁻⁸, is used to account for multiple testing[30].

-

Replication: Loci surpassing the significance threshold are then validated in independent replication cohorts.

-

Meta-analysis: Data from multiple GWAS are combined in a meta-analysis to further increase statistical power and identify additional loci with smaller effect sizes[5][30].

References

- 1. Frontiers | From Genetics to Epigenetics, Roles of Epigenetics in Inflammatory Bowel Disease [frontiersin.org]

- 2. Genetic and Epigenetic Etiology of Inflammatory Bowel Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Genome‐wide association studies in Crohn's disease: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide association study implicates immune activation of multiple integrin genes in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NOD2 Gene and Its Role and Extent in Inflammatory Bowel Disease (Ulcerative Colitis and Crohn’s Disease) – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 7. Role of Nod2 in the development of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innate immune defence: NOD2 and autophagy in the pathogenesis of Crohn’s disease | Swiss Medical Weekly [smw.ch]

- 9. Role of ATG16L, NOD2 and IL23R in Crohn’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The Role of Autophagy in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Roles of Autophagy-Related Genes in the Pathogenesis of Inflammatory Bowel Disease [mdpi.com]

- 14. ATG16L1: A multifunctional susceptibility factor in Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Crohn’s disease polymorphism, ATG16L1 T300A, alters the gut microbiota and enhances the local Th1/Th17 response | eLife [elifesciences.org]

- 16. Role of autophagy in the pathogenesis of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Autophagy in Crohn’s Disease: Converging on Dysfunctional Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Targeting the IL-23 Receptor Gene: A Promising Approach in Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Genome-Wide Association Study Identifies IL23R as an Inflammatory Bowel Disease Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IL23R (Interleukin 23 Receptor) Variants Protective against Inflammatory Bowel Diseases (IBD) Display Loss of Function due to Impaired Protein Stability and Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The IL23 axis plays a key role in the pathogenesis of IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Epigenetics in IBD: a conceptual framework for disease pathogenesis | Frontline Gastroenterology [fg.bmj.com]

- 24. Epigenetics in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | New Insights Into the Epigenetic Regulation of Inflammatory Bowel Disease [frontiersin.org]

- 26. journals.physiology.org [journals.physiology.org]

- 27. academic.oup.com [academic.oup.com]

- 28. academic.oup.com [academic.oup.com]

- 29. Role of long non-coding RNA in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Genetics of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Mechanisms of Intestinal Inflammation in IBD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a group of chronic, relapsing inflammatory conditions of the gastrointestinal tract. The pathogenesis of IBD is multifactorial, involving a complex interplay of genetic predisposition, environmental factors, a dysregulated gut microbiome, and an aberrant immune response. This technical guide provides an in-depth exploration of the core molecular mechanisms driving intestinal inflammation in IBD. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

The Multifactorial Etiology of IBD

The development of IBD is not attributed to a single causative agent but rather a combination of factors that disrupt intestinal homeostasis.

-

Genetic Susceptibility: A significant genetic component contributes to IBD risk, with numerous susceptibility loci identified.[1][2] Family and twin studies have demonstrated a higher concordance rate for IBD in individuals with a family history of the disease.[1] Key genes implicated in IBD pathogenesis are involved in various cellular processes, including innate immunity (e.g., NOD2), autophagy (ATG16L1, IRGM), and immune regulation (IL23R).[2] These genetic variations can lead to impaired recognition of and response to microbial products, defects in the intestinal epithelial barrier, and dysregulated cytokine signaling.

-

Environmental Factors: Environmental triggers are thought to play a crucial role in initiating or exacerbating IBD in genetically susceptible individuals.[3] These factors, collectively termed the "exposome," include smoking, diet, antibiotic use, infections, and stress.[3][4] For instance, cigarette smoking is a well-established risk factor for Crohn's disease.[3] A Western diet, characterized by high fat and sugar intake and a lack of fiber, has been associated with an increased incidence of IBD, likely through its impact on the gut microbiome.[3]

-

The Gut Microbiome: The intestinal microbiota is a critical regulator of mucosal immunity. In IBD, the balance of the gut microbial community is disrupted, a state known as dysbiosis.[5][6][7] This is often characterized by a reduction in microbial diversity, a decrease in beneficial short-chain fatty acid (SCFA)-producing bacteria (e.g., Faecalibacterium prausnitzii), and an increase in pro-inflammatory bacteria (e.g., adherent-invasive Escherichia coli).[5][8] This altered microbial landscape can contribute to a breakdown of the intestinal barrier and persistent immune activation.[6]

-

Dysregulated Immune Response: The hallmark of IBD is a chronic, uncontrolled inflammatory response in the gut. This involves both the innate and adaptive immune systems.[9][10] Defects in the innate immune system can lead to impaired clearance of pathogenic microbes and an exaggerated inflammatory response.[9] The adaptive immune response is characterized by an imbalance in T helper (Th) cell subsets. Crohn's disease is typically associated with a Th1/Th17-mediated response, while ulcerative colitis is predominantly a Th2-mediated disease.[11][12] This leads to the excessive production of pro-inflammatory cytokines and subsequent tissue damage.

Key Molecular Players in IBD Pathogenesis

A multitude of molecules, including cytokines, chemokines, and adhesion molecules, orchestrate the inflammatory cascade in IBD.

Cytokines

Cytokines are small proteins that are crucial in cell signaling. In IBD, there is a significant imbalance between pro-inflammatory and anti-inflammatory cytokines.

Table 1: Serum Cytokine Concentrations in IBD Patients vs. Healthy Controls

| Cytokine | Crohn's Disease (pg/mL) | Ulcerative Colitis (pg/mL) | Healthy Controls (pg/mL) | Reference |

| TNF-α | 137.46 ± 9.72 | 7.6 (5.3–10.2) | 30.88 ± 2.08 | [13][14] |

| IL-1α | 51.55 ± 4.36 | - | 10.14 ± 0.93 | [13] |

| IL-6 | 20.03 ± 1.81 | Elevated vs. Controls | 9.27 ± 0.52 | [13][14] |

| IL-8 | 25.74 ± 2.05 | 6.6 (4.6–12.5) | 12.62 ± 1.16 | [13][14] |

| IL-17 | 949 (400.8–2242.9) | 1167 (642.6–2405.7) | 484.8 (139–560.5) | [11] |

| IL-23 | 937.4 (773.3–1477.4) | 1365.1 (751.7–1512) | 371.5 (362.8–380.1) | [11] |

| IFN-γ | 208.63 ± 14.29 | Elevated vs. Controls | 39.35 ± 2.40 | [13][14] |

Data are presented as mean ± standard deviation or median (interquartile range).

Adhesion Molecules

Leukocyte recruitment to the site of inflammation is a critical step in IBD pathogenesis and is mediated by adhesion molecules expressed on both leukocytes and endothelial cells.

Table 2: Fold Change of Adhesion Molecule Gene Expression in IBD Mucosa Compared to Healthy Controls

| Adhesion Molecule | Crohn's Disease (Fold Change) | Ulcerative Colitis (Fold Change) | Reference |

| ICAM-1 | Upregulated | Upregulated | [15] |

| VCAM-1 | Upregulated | Upregulated | [15] |

| MAdCAM-1 | Upregulated | Upregulated | [9] |

| E-selectin | Upregulated | Upregulated | [15] |

Core Signaling Pathways in Intestinal Inflammation

Several intracellular signaling pathways are aberrantly activated in IBD, leading to the production of inflammatory mediators and perpetuation of the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] In the resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or microbial products, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10]

References

- 1. Quantitative proteomic studies of the intestinal mucosa provide new insights into the molecular mechanism of ulcerative colitis | springermedizin.de [springermedizin.de]

- 2. Characterization of Serum Cytokine Profile in Predominantly Colonic Inflammatory Bowel Disease to Delineate Ulcerative and Crohn’s Colitides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Proteomics to Inflammatory Bowel Disease Research: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiome in IBD: past, present and the future | Gut [gut.bmj.com]

- 5. Identifying Key Genes to the Early Diagnosis of Inflammatory Bowel Disease by Integrating Analysis at the Blood and Tissue Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic analysis of ascending colon biopsies from a paediatric inflammatory bowel disease inception cohort identifies protein biomarkers that differentiate Crohn's disease from UC | Gut [gut.bmj.com]

- 7. Expression Levels of 4 Genes in Colon Tissue Might Be Used to Predict Which Patients Will Enter Endoscopic Remission After Vedolizumab Therapy for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum Interleukin (IL)-23 and IL-17 Profile in Inflammatory Bowel Disease (IBD) Patients Could Differentiate between Severe and Non-Severe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The profile of the key pro-inflammatory cytokines in the serum of patients with CD and their association with the disease severity and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. cn.aminer.org [cn.aminer.org]

- 12. Quantitative proteomic approaches in biomarker discovery of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pediatric patients with inflammatory bowel disease exhibit increased serum levels of proinflammatory cytokines and chemokines, but decreased circulating levels of macrophage inhibitory protein-1β, interleukin-2 and interleukin-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Integrated 16S rRNA sequencing and metagenomics insights into microbial dysbiosis and distinct virulence factors in inflammatory bowel disease [frontiersin.org]

Revolutionizing I-BD Diagnosis: A Technical Guide to Novel Early-Stage Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diagnosis of Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), has long been challenged by its clinical heterogeneity and the invasive nature of definitive diagnostic procedures. This technical guide provides an in-depth exploration of novel biomarkers that hold the promise of transforming the diagnostic landscape, enabling earlier and more accurate identification of IBD. We delve into the molecular underpinnings of these biomarkers, provide detailed experimental protocols for their detection and analysis, and present quantitative data on their diagnostic efficacy. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing I-BD diagnostics and therapeutics.

Fecal Biomarkers: A Non-Invasive Window into Intestinal Inflammation

Fecal biomarkers offer a direct and non-invasive approach to assessing intestinal inflammation. Among these, calprotectin has emerged as a robust and widely adopted indicator.

Fecal Calprotectin

Calprotectin, a calcium-binding protein predominantly found in neutrophils, is released into the intestinal lumen during inflammation.[1] Its concentration in feces correlates strongly with mucosal inflammation and can effectively differentiate IBD from non-inflammatory bowel conditions like Irritable Bowel Syndrome (IBS).[2]

Table 1: Diagnostic Accuracy of Fecal Calprotectin for IBD

| Biomarker | Method | Sensitivity | Specificity | AUC | Patient Population | Citation(s) |

| Fecal Calprotectin | ELISA | 88% | 80% | - | Adults (>16 years) with suspected IBD | [3] |

| Fecal Calprotectin | ELISA | 100% | 100% | 1.000 | IBD vs. non-IBD patients | [4] |

| Fecal Calprotectin | ELISA | 92.9% | 61.5% | - | Primary care patients | [5] |

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of calprotectin in fecal samples.

1. Sample Collection and Extraction: a. Collect a stool sample (approximately 1-5 grams) in a clean container. b. Samples can be stored at 2-8°C for up to 3 days or at -20°C for longer periods.[6] c. Use a stool sample collection device to weigh a specific amount of feces (e.g., 10-50 mg). d. Add the collected stool to an extraction buffer provided in the ELISA kit (e.g., in a 1:50 dilution). e. Vortex the tube vigorously for 1 minute to ensure thorough homogenization. f. Centrifuge the extraction tube at 3,000 x g for 5 minutes. g. The resulting supernatant is the fecal extract ready for analysis.

2. ELISA Procedure: a. Prepare calibrators, controls, and fecal extracts. Further dilute the fecal extract with the assay buffer as per the kit's instructions (e.g., 1:150). b. Add 100 µL of each calibrator, control, and diluted sample to the appropriate wells of the anti-calprotectin antibody-coated microplate. c. Incubate the plate for 30-60 minutes at room temperature.[7] d. Wash the wells three to five times with the provided wash buffer.[8][7] e. Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-calprotectin antibody) to each well.[7] f. Incubate for 15-30 minutes at room temperature.[7] g. Wash the wells again as described in step 2d. h. Add 100 µL of the TMB substrate solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[7] i. Stop the reaction by adding 100 µL of the stop solution. j. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations. b. Determine the concentration of calprotectin in the samples by interpolating their absorbance values on the standard curve. c. Multiply the result by the dilution factor to obtain the final concentration in µg/g of stool.

Workflow for Fecal Calprotectin Analysis.

Serological Biomarkers: A Blood-Based Approach to Immune Dysregulation

Serological biomarkers provide insights into the systemic immune response associated with IBD. Key markers include anti-Saccharomyces cerevisiae antibodies (ASCA) and perinuclear anti-neutrophil cytoplasmic antibodies (pANCA).

ASCA and pANCA

ASCA are more commonly found in patients with Crohn's Disease, while pANCA are more prevalent in Ulcerative Colitis.[9] The combination of these markers can aid in the differential diagnosis of IBD subtypes.

Table 2: Diagnostic Performance of ASCA and pANCA in IBD

| Biomarker Combination | Sensitivity | Specificity | Use Case | Citation(s) |

| ASCA+/pANCA- | 57% | 87% | Differentiating CD from UC | [10] |

| ASCA IgA or IgG | 60-75% | 95-100% | Crohn's Disease | [7] |

| pANCA | 50-90% | - | Ulcerative Colitis | [7] |

This protocol details the ELISA procedure for detecting ASCA (IgA and IgG) and pANCA in serum samples.

1. Sample Collection and Preparation: a. Collect whole blood via venipuncture into a serum separator tube. b. Allow the blood to clot at room temperature for 30 minutes. c. Centrifuge at 1,000-2,000 x g for 10 minutes. d. Aspirate the serum and store at -20°C or colder until analysis. e. On the day of the assay, thaw the serum samples and dilute them 1:101 with the provided sample diluent.[11][12]

2. ELISA Procedure: a. Add 100 µL of calibrators, controls, and diluted patient sera to the wells of the antigen-coated microplate (mannan for ASCA, neutrophil components for pANCA).[7] b. Incubate for 30-60 minutes at room temperature.[13] c. Wash the wells three times with wash buffer.[7] d. Add 100 µL of HRP-conjugated anti-human IgG or IgA to the respective wells.[7] e. Incubate for 15-30 minutes at room temperature.[7] f. Wash the wells again as described in step 2c. g. Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.[13] h. Stop the reaction with 100 µL of stop solution. i. Read the absorbance at 450 nm.

3. Interpretation of Results: a. Compare the absorbance of patient samples to the cut-off calibrator to determine positivity or negativity. b. For quantitative results, use a standard curve to determine the concentration of antibodies in the samples.

ASCA and pANCA Production and Detection.

Metabolomic Biomarkers: Unveiling Metabolic Dysregulation

Metabolomics offers a powerful approach to identify novel biomarkers by capturing the downstream effects of genetic and environmental influences on cellular metabolism. In IBD, distinct metabolic signatures have been observed in various biofluids.

Table 3: Promising Metabolomic Biomarkers for Early IBD Diagnosis

| Metabolite Class | Alteration in IBD | Potential Diagnostic Value | Sample Type | Citation(s) |

| Amino Acids | Decreased levels of histidine and tryptophan | Correlates with C-reactive protein in UC and CD | Serum, Feces | [14] |

| Bile Acids | Altered primary to secondary bile acid ratio | Differentiating CD from UC | Serum, Feces | [14][15] |

| Short-Chain Fatty Acids | Reduced butyrate levels | Indicator of dysbiosis and impaired anti-inflammatory response | Feces | [6] |

| Tryptophan Metabolites | Increased kynurenine and indole-3-propionic acid in CD; decreased serotonin in UC | Differentiating CD and UC | Serum | [15] |

This protocol provides a general workflow for untargeted metabolomic analysis of serum samples using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Collection and Preparation: a. Collect blood and process to obtain serum as described for serological markers. b. To quench metabolic activity, immediately add a cold solvent (e.g., methanol) to the serum sample (e.g., 4:1 solvent-to-serum ratio). c. Vortex and incubate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes. e. Collect the supernatant for LC-MS analysis.

2. LC-MS Analysis: a. Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS). b. Separate metabolites using a suitable chromatography column (e.g., C18 for reversed-phase). c. Employ a gradient elution with solvents such as water with formic acid (A) and acetonitrile with formic acid (B). d. Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

3. Data Processing and Analysis: a. Use software like MetAlign for peak detection, alignment, and normalization.[16] b. Perform statistical analysis (e.g., t-tests, ANOVA) to identify significantly altered metabolites between IBD and control groups. c. Utilize multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize group separations. d. Identify metabolites using databases such as METLIN and the Human Metabolome Database (HMDB). e. Conduct pathway analysis using tools like MetaboAnalyst to identify perturbed metabolic pathways.[16]

Metabolomic Biomarker Discovery Workflow.

MicroRNA Biomarkers: Regulators of Inflammation

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and play crucial roles in inflammatory processes. Circulating miRNAs are stable in serum and can serve as non-invasive biomarkers for IBD.

Table 4: Differentially Expressed microRNAs in IBD

| microRNA | Expression in IBD | Potential Role | Sample Type | Citation(s) |

| miR-21 | Upregulated | Promotes inflammation | Serum, Tissue | [17] |

| miR-155 | Upregulated | Pro-inflammatory | Serum, Tissue | [18] |

| miR-223 | Upregulated | Regulates NLRP3 inflammasome | Serum, Feces, Tissue | [19][20] |

| miR-31 | Upregulated in UC | Negatively regulates pro-inflammatory cytokines | Tissue | [19] |

This protocol describes the steps for quantifying circulating miRNAs from serum using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

1. RNA Extraction: a. Use a commercial miRNA isolation kit designed for liquid biopsies (e.g., mirVana PARIS Kit). b. Start with 100-200 µL of serum. c. Follow the manufacturer's protocol, which typically involves lysis, acid-phenol:chloroform extraction, and purification on a silica column. d. Elute the RNA in a small volume of RNase-free water.

2. Reverse Transcription (RT): a. Use a specific miRNA reverse transcription kit (e.g., TaqMan Advanced miRNA cDNA Synthesis Kit).[18] b. The reaction typically includes the purified RNA, reverse transcriptase, dNTPs, and specific stem-loop RT primers for the target miRNAs. c. Perform the RT reaction according to the kit's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).[21]

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA, TaqMan Universal PCR Master Mix, and specific TaqMan miRNA assays (primers and probe) for the miRNAs of interest.[21] b. Run the qPCR on a real-time PCR system. c. Use a stable endogenous control miRNA (e.g., miR-93-5p) or a spike-in control (e.g., cel-miR-39) for normalization.[18][21]

4. Data Analysis: a. Calculate the cycle threshold (Ct) values for each miRNA. b. Use the 2-ΔΔCt method to determine the relative expression of the target miRNAs in IBD samples compared to healthy controls.

MicroRNA Biomarker Workflow.

Gut Microbiome Biomarkers: The Role of Dysbiosis

Alterations in the gut microbial composition, or dysbiosis, are strongly implicated in the pathogenesis of IBD. High-throughput sequencing of the 16S rRNA gene allows for the characterization of the gut microbiome and the identification of microbial signatures associated with IBD.

Table 5: Gut Microbiome Alterations in IBD

| Bacterial Taxa | Abundance Change in IBD | Potential Significance | Citation(s) |

| Faecalibacterium prausnitzii | Decreased | Reduced butyrate production, anti-inflammatory effects | [6] |

| Enterobacteriaceae (e.g., E. coli) | Increased | Pro-inflammatory | [6] |

| Proteobacteria | Increased | Pro-inflammatory | [7] |

| Christensenellaceae | Decreased | Associated with a healthy gut | [7] |

This protocol outlines the key steps for analyzing the gut microbiome from fecal samples using 16S rRNA gene sequencing.

1. Fecal Sample Collection and DNA Extraction: a. Collect fecal samples and store them immediately at -80°C. b. Use a commercial DNA extraction kit optimized for fecal samples (e.g., E.Z.N.A.® Soil DNA Kit) to isolate microbial DNA.[10]

2. 16S rRNA Gene Amplification and Sequencing: a. Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) using PCR with universal primers.[22][23] b. Purify the PCR products. c. Perform high-throughput sequencing on a platform like Illumina MiSeq.[24]

3. Bioinformatic Analysis: a. Process the raw sequencing reads using pipelines like QIIME 2 or DADA2 for quality filtering, denoising, and chimera removal.[22] b. Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). c. Assign taxonomy to the OTUs/ASVs using databases like Greengenes or SILVA. d. Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity). e. Perform statistical analyses to identify differentially abundant taxa between IBD and healthy control groups.

4. Machine Learning for Diagnostic Modeling: a. Use the relative abundance of microbial taxa as features to train machine learning models (e.g., Random Forest, Support Vector Machines).[4][5] b. Split the data into training and testing sets.[25] c. Train the model on the training set to differentiate between IBD and non-IBD or between CD and UC. d. Evaluate the model's performance on the testing set using metrics like the Area Under the Receiver Operating Characteristic Curve (AUC).

Gut Microbiome Analysis and Machine Learning Workflow.

Signaling Pathways in IBD: Connecting Biomarkers to Pathophysiology

The novel biomarkers discussed are intrinsically linked to the core inflammatory signaling pathways that drive IBD pathogenesis. Understanding these connections is crucial for both diagnostic interpretation and the development of targeted therapies.

Key Inflammatory Pathways

-

NF-κB Pathway: A central regulator of the inflammatory response, the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is chronically activated in IBD.[26] Calprotectin can activate this pathway through Toll-like receptor 4 (TLR4).[27] Certain microRNAs, such as miR-149-3p, can act as suppressors of NF-κB activation.[26]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Calprotectin can also activate the p38 MAPK pathway.[27]

-

JAK-STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is involved in cytokine signaling, which is dysregulated in IBD.

-

NLRP3 Inflammasome: This intracellular sensor detects danger signals and activates inflammatory caspases. miR-223 has been shown to regulate the NLRP3 inflammasome.[19]

References

- 1. The Role of Calprotectin in the Diagnosis and Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calprotectin: from biomarker to biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of microRNAs in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiome-based supervised machine learning for clinical diagnosis of inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Constructing inflammatory bowel disease diagnostic models based on k-mer and machine learning [frontiersin.org]

- 6. news-medical.net [news-medical.net]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. buhlmannlabs.com [buhlmannlabs.com]

- 9. Anti-Saccharomyces cerevisiae antibodies (ASCA) in Crohn's disease are associated with disease severity but not NOD2/CARD15 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Saccharomyces cerevisiae antibodies (ASCA) in Crohn's disease are associated with disease severity but not NOD2/CARD15 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ibl-international.com [ibl-international.com]

- 12. ibdx.net [ibdx.net]

- 13. eaglebio.com [eaglebio.com]

- 14. Distinct perturbances in metabolic pathways associate with disease progression in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciety.org [sciety.org]

- 16. researchgate.net [researchgate.net]

- 17. MicroRNAs as Innovative Biomarkers for Inflammatory Bowel Disease and Prediction of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miR-155 and miR-21 as Diagnostic and Therapeutic Biomarkers for Ulcerative Colitis: There Is Still a Long Way to Go - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of MicroRNA in Inflammatory Bowel Disease: Clinical Evidence and the Development of Preclinical Animal Models [mdpi.com]

- 20. epitopediagnostics.com [epitopediagnostics.com]

- 21. Identification of serum and tissue micro-RNA expression profiles in different stages of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Integrated 16S rRNA sequencing and metagenomics insights into microbial dysbiosis and distinct virulence factors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Machine Learning Based Microbiome Signature to Predict Inflammatory Bowel Disease Subtypes [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. gentian.com [gentian.com]

impact of environmental factors on IBD development

An In-depth Technical Guide to the Impact of Environmental Factors on IBD Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a set of chronic inflammatory conditions of the gastrointestinal tract. The pathogenesis of IBD is multifactorial, arising from a complex interplay between genetic susceptibility, the host immune system, the gut microbiome, and environmental factors.[1] While genetic predisposition is a key component, it does not fully account for the disease's incidence, which has been rising globally, particularly in newly industrialized nations.[2][3] This trend points towards a significant role for environmental triggers associated with a "Westernized" lifestyle.[2][4]

This technical guide provides a comprehensive overview of the critical environmental factors implicated in IBD development. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes core pathways and workflows to support advanced research and therapeutic development.

The Gut Microbiome: A Central Mediator

Alterations in the gut microbiome, termed dysbiosis, are strongly linked to IBD pathogenesis.[5] Many environmental factors are believed to exert their influence on IBD risk by modulating the composition and function of this complex microbial community.[6][7] IBD is often characterized by a reduction in microbial diversity, a decrease in beneficial Firmicutes, and an increase in pro-inflammatory Proteobacteria.[1] This imbalance can lead to impaired intestinal barrier function, aberrant immune responses, and sustained inflammation.[1][8]

Logical Relationship: Environmental Factors Converging on Gut Dysbiosis

The following diagram illustrates how various external factors can disrupt microbial homeostasis, a key event in the initiation and progression of IBD.

Key Environmental Risk Factors

Diet

Diet is considered a predominant environmental factor in IBD etiopathogenesis, primarily through its modulation of the gut microbiome.[7] A "Western" dietary pattern, high in fat, refined sugars, and processed foods, and low in fiber, is consistently associated with an increased risk of IBD.[2][9][10] Conversely, diets rich in fruits, vegetables, and fiber appear to be protective.[2][6]

Smoking

Cigarette smoking is one of the most well-studied environmental factors, yet it has paradoxical effects on IBD.[6][11] Smoking is the most significant controllable risk factor for developing Crohn's disease and is associated with a more severe disease course, including higher relapse rates and an increased need for surgery.[11][12][13][14] In stark contrast, current smoking appears to be protective against Ulcerative Colitis, and smoking cessation can lead to the onset or relapse of UC.[6][12] The mechanisms behind this dichotomy are not fully understood but may involve nicotine's effects on the immune system and the intestinal mucus layer.[15]

Signaling Pathway: Dichotomous Effect of Smoking on IBD

This diagram outlines the opposing pathways through which smoking influences Crohn's Disease versus Ulcerative Colitis.

Medications

The use of certain medications can influence IBD risk and activity.

-

Antibiotics: Exposure to antibiotics, particularly within the first year of life, has been associated with an increased risk of developing IBD, especially CD.[6] This is likely due to the profound and lasting disruption of the developing gut microbiome.

-

Non-Steroidal Anti-inflammatory Drugs (NSAIDs): While a direct causal link to IBD onset is debated, NSAID use is associated with disease exacerbations or relapses, particularly in patients with CD.[16][17] Mechanisms may involve increased intestinal permeability and reduced production of protective prostaglandins.[16][18] Regular use (≥5 times per month) has been linked to active CD.[16][19]

Air Pollution

Growing evidence links exposure to ambient air pollutants with IBD.[20] Inhaled pollutants can be swallowed and directly impact the gut.[21] Pollutants such as particulate matter (PM₂.₅), nitrogen dioxide (NO₂), and sulfur dioxide (SO₂) have been associated with an increased risk of IBD, with some studies suggesting a stronger link to UC.[21][22][23] These pollutants may trigger IBD by inducing systemic inflammation, increasing intestinal permeability, and altering the gut microbiota.[21][23]

Hygiene Hypothesis

The "hygiene hypothesis" posits that reduced exposure to microbes during childhood in overly hygienic environments may lead to an improperly trained immune system, increasing susceptibility to autoimmune and allergic diseases like IBD.[24][25][26] Factors supporting this hypothesis include an inverse association between IBD risk and growing up on a farm, having pets, or having more siblings.[25] Conversely, urban living is associated with a higher incidence of both UC and CD.[7]

Psychological Stress

While not considered a primary cause, psychological stress is a well-recognized factor in IBD relapses.[6][14][27] Stress can influence disease activity through several pathways, including activation of the hypothalamic-pituitary-adrenal (HPA) axis, production of pro-inflammatory cytokines, increased intestinal permeability, and modification of the gut microbiome.[6][27]

Quantitative Data Summary

The following tables summarize quantitative data from observational studies on the association between various environmental factors and IBD risk or outcomes.

Table 1: Association of Environmental Factors with Crohn's Disease (CD)

| Factor | Metric | Finding | Confidence Interval (CI) | Citation(s) |

| Smoking | Hazard Ratio (HR) | Current smokers vs. never smokers | 1.90 | [11] |

| Odds Ratio (OR) | Risk of post-operative recurrence | 2.2 | [12] | |

| Diet | Hazard Ratio (HR) | High dietary fiber intake | 0.64 | [6][7] |

| Medications | Risk Ratio (RR) | NSAID use ≥5 times/month (active disease) | 1.65 | [19] |

| Stress | Odds Ratio (OR) | Depressive symptoms and incident CD (women) | 2.1 | [6] |

Table 2: Association of Environmental Factors with Ulcerative Colitis (UC)

| Factor | Metric | Finding | Confidence Interval (CI) | Citation(s) |

| Smoking | Odds Ratio (OR) | Current smokers vs. non-smokers | 0.41 | [12] |

| Appendectomy | --- | Inversely associated with risk | --- | [6] |

| Air Pollution | Odds Ratio (OR) | Early-onset UC and SO₂ exposure | 2.00 | [22] |

| Diet | Odds Ratio (OR) | High sugar/soft drinks, low vegetables | 1.68 | [28] |

Key Experimental Protocols

Understanding the mechanisms by which environmental factors influence IBD requires robust experimental models. Methodologies range from large-scale human cohort studies to controlled animal experiments.

Protocol: Human Prospective Cohort Study

-

Objective: To identify associations between environmental exposures (e.g., diet, smoking) and the risk of developing IBD over time.

-

Methodology:

-

Cohort Recruitment: A large population of healthy individuals (e.g., the Nurses' Health Study, European Prospective Investigation into Cancer and Nutrition [EPIC]) is enrolled.[7][28]

-

Baseline Data Collection: Detailed information on diet (using validated food frequency questionnaires), lifestyle, medication use, and other environmental factors is collected at the start of the study.

-

Longitudinal Follow-up: The cohort is followed for many years, with exposure information updated periodically via questionnaires.

-

Outcome Ascertainment: Incident cases of CD and UC are identified through self-report and confirmed by medical record review.

-

Statistical Analysis: Cox proportional hazards models are used to calculate hazard ratios (HRs), estimating the relative risk of developing IBD in relation to specific exposures while adjusting for potential confounding variables.

-

Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model